![molecular formula C18H23NS B117905 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine CAS No. 147299-15-8](/img/structure/B117905.png)
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine
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Overview
Description
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine is a synthetic compound that belongs to the class of arylcyclohexylamines. This compound is commonly referred to as BTCP and has been used extensively in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Spectroscopic Identification and Analysis
One of the primary scientific applications of compounds like 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine involves their identification and analysis using spectroscopic techniques. For instance, Bailey, Gagné, and Pike (1976) identified similar drugs through ultraviolet and proton magnetic resonance spectra, highlighting the distinct differences in mass and infrared spectra among analogs. This research underlines the importance of spectroscopic techniques in the identification and characterization of complex compounds (Bailey, Gagné, & Pike, 1976).
Synthesis and Structural Characterization
Another significant application is in the synthesis of novel compounds. Zhou et al. (2019) demonstrated the synthesis of dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3”-indoline]-2”,3-diones, providing insights into the structural characteristics of these compounds through NMR, IR, HRMS, and X-ray crystallographic analysis (Zhou, Huang, Tang, & Li, 2019).
Development of Azaspiroheterocyclic Structures
The transformation of compounds related to 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine into azaspiroheterocyclic structures represents another research application. Bespalova et al. (2002) explored such transformations using accessible homogeneous catalytic systems, opening new avenues in the synthesis of heterocyclic compounds (Bespalova, Shuvalova, Zaikin, Borisov, Pastukhov, & Bubnov, 2002).
Antimicrobial Activity
Research by Nural et al. (2018) demonstrated the antimicrobial potential of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, synthesized via a cycloaddition reaction. Their findings highlight the possibility of these structures serving as powerful antimycobacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).
properties
CAS RN |
147299-15-8 |
---|---|
Product Name |
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine |
Molecular Formula |
C18H23NS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]pyrrolidine |
InChI |
InChI=1S/C18H23NS/c1-4-10-18(11-5-1,19-12-6-7-13-19)17-14-15-8-2-3-9-16(15)20-17/h2-3,8-9,14H,1,4-7,10-13H2 |
InChI Key |
NDVZYCXZMVQYBS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCC4 |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCC4 |
Other CAS RN |
147299-15-8 |
synonyms |
1-(1-(2-benzo(b)thienyl)cyclohexyl)pyrrolidine 1-BTC-pyrrolidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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